Linezolid N-Oxide-D3 is a derivative of Linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid itself is known for its effectiveness against a variety of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The molecular formula of Linezolid N-Oxide-D3 is , and it is primarily utilized as a pharmaceutical analytical impurity in research settings .
The synthesis of Linezolid N-Oxide-D3 involves several intricate steps. One prominent method includes the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin, which subsequently leads to the formation of an oxazolidinone derivative through carbonylation processes .
A continuous flow synthesis has also been developed, which allows for the efficient production of Linezolid without the need for intermediate purification. This method involves seven distinct chemical transformations and achieves a high yield in a short time frame .
Key steps in the synthesis include:
The molecular structure of Linezolid N-Oxide-D3 can be represented by its molecular formula and a molecular weight of 356.36 g/mol. Its IUPAC name is 2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .
The structural representation includes:
Linezolid N-Oxide-D3 can participate in various chemical reactions typical for its functional groups:
Common reagents involved in these reactions include sodium acetate and hydrazine hydrate .
Linezolid N-Oxide-D3 exhibits a mechanism of action similar to that of its parent compound, Linezolid. It primarily functions as a protein synthesis inhibitor by binding to the 23S ribosomal RNA component of the 50S ribosomal subunit in bacteria. This binding effectively prevents the formation of functional ribosomes, thereby inhibiting bacterial growth and replication .
The efficacy against resistant bacterial strains highlights its significance in clinical applications.
Relevant analyses include:
Linezolid N-Oxide-D3 serves multiple roles in scientific research:
Deuterated IS mitigate matrix effects—ionization suppression or enhancement in mass spectrometers—caused by co-eluting biomolecules in complex samples like serum or plasma. Linezolid N-Oxide-D3 exemplifies this utility by providing a stable isotope-labeled version of Linezolid’s oxidative metabolite. Its mass shift of +3 Da relative to the unlabeled form enables unambiguous differentiation in selected reaction monitoring (SRM) assays without chromatographic interference [4] [7]. Studies demonstrate that deuterated IS improve assay precision to <15% coefficient of variation (CV) and accuracy to 85–115%, which are unattainable using structural analogs or solvent-based calibration alone [4].
Linezolid N-Oxide-D3 is specifically engineered to quantify Linezolid’s primary oxidative metabolite, PNU-142300 (Linezolid N-Oxide), in biological matrices [3] [6]. This deuterated IS is essential for LC-MS/MS assays investigating Linezolid’s pharmacokinetics, particularly in renal impairment where metabolite accumulation occurs [4] [7]. Its use enables precise tracking of metabolite dynamics, as evidenced by studies showing 6.8-fold higher PNU-142300 concentrations in renally impaired patients versus controls [4]. Suppliers like Santa Cruz Biotechnology and LGC Standards provide this high-purity compound (≥98% chemical and isotopic purity) as a neat solid for research [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2